2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-28-19-8-6-5-7-18(19)26-15-13-25(14-16-26)12-11-24-23(27)17-9-10-20(29-2)22(31-4)21(17)30-3/h5-10H,11-16H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDHVLKQKVUIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and trimethoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multiple steps involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used for selective oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, with the CAS number 1049370-17-3 and the molecular formula , is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine moiety known for its diverse biological activities.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds containing piperazine structures often exhibit significant antidepressant and anxiolytic properties. Studies have shown that derivatives similar to 2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. These interactions are crucial for developing new antidepressants that may have fewer side effects compared to traditional therapies.
Case Study:
A study conducted on a series of piperazine derivatives demonstrated their binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .
Anticancer Properties
The compound's structural features suggest potential applications in oncology. Piperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study:
Recent research highlighted the synthesis of piperazine-based compounds that exhibited cytotoxic effects against human cancer cell lines. The study found that modifications in the piperazine ring could enhance anticancer activity .
Neuropharmacological Research
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its effects on dopamine and serotonin pathways are of particular interest for understanding disorders such as schizophrenia and bipolar disorder.
Case Study:
Investigations into the effects of similar compounds on dopamine receptor activity revealed promising results for managing psychotic symptoms .
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various proteins and enzymes, potentially inhibiting their activity . This compound may also affect signaling pathways within cells, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Uniqueness
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets and pathways makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, with CAS Number 1049370-17-3, is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H31N3O5
- Molecular Weight : 429.5 g/mol
- Structural Features : The compound features a trimethoxyphenyl group, a methoxyphenyl group, and a piperazine ring, which contribute to its biological activity.
Pharmacological Potential
Research indicates that 2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide may exhibit various biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels.
- Case Study : In vitro studies demonstrated that derivatives of benzamide compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
2. Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial properties:
- Mechanism : The presence of methoxy groups may enhance the compound's ability to penetrate microbial membranes.
- Case Study : Related compounds have shown effectiveness against bacterial strains comparable to standard antibiotics, indicating a promising avenue for further research into this compound's antimicrobial potential.
3. Neurological Implications
Given the piperazine moiety in its structure, the compound may also possess neuropharmacological effects:
- Mechanism : It could interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety or depression.
- Case Study : Similar piperazine derivatives have been investigated for their anxiolytic and antidepressant effects in animal models .
Research Findings
A summary of relevant research findings is presented in the table below:
The biological activity of 2,3,4-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases and modulation of p53 signaling pathways.
- Membrane Interaction : Enhanced permeability due to methoxy substitutions aiding in antimicrobial action.
- Neurotransmitter Modulation : Potential interaction with serotonin and dopamine receptors due to the piperazine structure.
Q & A
Q. Resolution Strategies :
Receptor Subtype Profiling : Use a panel of transfected cell lines expressing human 5-HT1A, D2, and D3 receptors.
Functional Assays : Measure cAMP inhibition (5-HT1A) vs. β-arrestin recruitment (D3) to assess signaling bias.
Molecular Docking : Compare binding poses in homology models of 5-HT1A and D3 receptors.
Methodological Insight : For analogs like 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide, trifluoromethyl groups increase D3 selectivity by filling hydrophobic pockets absent in 5-HT1A .
What computational methods are recommended to predict the metabolic stability of this compound?
Advanced Research Question
In Silico Approaches :
CYP450 Metabolism Prediction : Use Schrödinger’s QikProp or ADMET Predictor to identify likely oxidation sites (e.g., demethylation of methoxy groups).
Molecular Dynamics (MD) Simulations : Analyze interactions with CYP3A4/2D6 isoforms to predict clearance rates.
Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the amide bond.
Methodological Insight : Studies on 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide suggest that methoxy groups at the 2-position reduce CYP2D6-mediated metabolism compared to para-substituted analogs .
How can structural modifications improve the compound’s blood-brain barrier (BBB) permeability?
Advanced Research Question
Design Strategies :
LogP Optimization : Reduce polar surface area (< 80 Ų) by replacing one methoxy group with a fluorine (ClogP ~3.5 vs. 2.8 for original).
P-Glycoprotein Evasion : Introduce bulky substituents (e.g., trifluoromethyl) to hinder efflux transporter recognition .
Prodrug Approach : Mask the amide as an ester for passive diffusion, with intracellular esterase activation.
Methodological Insight : Analogous compounds (e.g., N-(2-(4-(2-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) show that cyanophenyl groups improve BBB penetration by 40% in rodent models .
What in vitro assays are critical for validating target engagement and off-target risks?
Basic Research Question
Core Assays :
Radioligand Displacement : Use [³H]8-OH-DPAT (5-HT1A) and [³H]spiperone (D2/D3) to quantify affinity.
Functional Selectivity : Measure G-protein activation (GTPγS binding) vs. β-arrestin recruitment (BRET assays).
Kinase Profiling : Screen against a panel of 468 kinases to identify off-target inhibition (e.g., hERG liability).
Methodological Insight : For 18F-Mefway (a related PET tracer), microdosing studies in primates confirmed 5-HT1A-specific binding, validated via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
